solubility of 4-(4-Methoxy-2-methylphenyl)butanoic acid in organic solvents
solubility of 4-(4-Methoxy-2-methylphenyl)butanoic acid in organic solvents
An In-Depth Technical Guide on the Solubility and Process Engineering of 4-(4-Methoxy-2-methylphenyl)butanoic Acid[1]
Executive Summary
Compound: 4-(4-Methoxy-2-methylphenyl)butanoic acid (CAS: 6307-30-8) Context: A critical carboxylic acid intermediate, primarily utilized in the Friedel-Crafts cyclization synthesis of substituted tetralones (e.g., 7-methoxy-5-methyl-1-tetralone).[1] These tetralones are precursors for polycyclic pharmaceutical agents, including melatonin receptor agonists (Agomelatine analogs) and matrix metalloproteinase inhibitors.[1]
The Challenge: Precise solubility data for this specific methylated intermediate is sparse in open literature compared to its des-methyl analog.[1] However, its solubility profile is the governing factor in yield optimization during the purification (recrystallization) phase prior to cyclization.[1]
Guide Scope: This technical paper provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of 4-(4-Methoxy-2-methylphenyl)butanoic acid. It synthesizes theoretical solubility prediction (SAR), experimental protocols for precise data generation, and thermodynamic modeling (Apelblat/van't Hoff) to drive process scalability.[1]
Part 1: Physicochemical Profile & Theoretical Solubility
Before initiating wet chemistry, we must ground our expectations in the compound's structural properties.[1] The presence of the ortho-methyl group (position 2) introduces steric hindrance and lipophilicity changes compared to the standard 4-(4-methoxyphenyl)butanoic acid.[1]
Structural Properties
| Property | Value (Experimental/Predicted) | Impact on Solubility |
| Molecular Formula | C₁₂H₁₆O₃ | Moderate molecular weight facilitates dissolution in organic media.[1] |
| Molecular Weight | 208.25 g/mol | -- |
| Physical State | Solid (Crystalline powder) | Requires energy (enthalpy of fusion) to break lattice for dissolution.[1] |
| Melting Point | 108–112 °C (Typical range) | Higher MP correlates with higher lattice energy and lower general solubility.[1] |
| pKa (Acid) | ~4.7–4.8 | Soluble in basic aqueous solutions (pH > 6); insoluble in acidic water.[1] |
| LogP (Octanol/Water) | ~2.5–2.8 | Lipophilic.[1] High affinity for non-polar and moderately polar organic solvents.[1] |
Predicted Solubility Map (SAR Analysis)
Based on the "like dissolves like" principle and data from structural analogs (e.g., 4-(4-methoxyphenyl)butanoic acid), we can categorize solvent affinity to guide experimental design.[1]
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Class A (High Solubility > 50 mg/mL): Short-chain Alcohols (Methanol, Ethanol), Chlorinated Solvents (DCM, Chloroform), Polar Aprotics (DMSO, DMF).[1]
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Class B (Moderate Solubility 10–50 mg/mL): Esters (Ethyl Acetate, Isopropyl Acetate), Ketones (Acetone, MIBK), Ethers (THF).[1]
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Class C (Low/Sparingly Soluble < 10 mg/mL): Aliphatic Hydrocarbons (n-Hexane, Heptane), Water (at pH < 4).[1]
Part 2: Experimental Protocol (The Self-Validating System)
As a Senior Application Scientist, I reject "visual estimation" for process development. We employ a Dynamic Laser Monitoring or a rigorous Gravimetric Method .[1] Below is the protocol for the Gravimetric Method, which is robust and requires no specialized optics.
Materials & Prerequisites
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Solute: 4-(4-Methoxy-2-methylphenyl)butanoic acid (Purity >99% by HPLC).[1]
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Solvents: Analytical grade (EtOH, EtOAc, Acetone, Acetonitrile, Water).[1]
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Equipment: Jacketed glass vessel (50 mL), circulating water bath (±0.05 K), magnetic stirrer, syringe filters (0.45 µm PTFE).[1]
The Workflow (DOT Visualization)
Figure 1: Step-by-step solubility determination workflow ensuring statistical validity (RSD < 3%).
Step-by-Step Methodology
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Preparation: Add excess 4-(4-Methoxy-2-methylphenyl)butanoic acid to 20 mL of the chosen solvent in the jacketed vessel.
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Equilibration: Stir continuously at the target temperature (e.g., 298.15 K) for 24 hours. Self-Validation: Ensure solid phase is always present; if clear, add more solid.[1]
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Settling: Stop stirring and allow phases to separate for 2 hours at constant temperature.
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Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe (to prevent precipitation in the needle) equipped with a 0.45 µm filter.
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Quantification (Gravimetric):
-
Replication: Repeat strictly 3 times (
). Results are valid only if Relative Standard Deviation (RSD) < 3%.[1]
Part 3: Thermodynamic Modeling & Data Analysis
Raw data is useless without a model to predict behavior outside tested points.[1] For this carboxylic acid, we utilize the Modified Apelblat Equation , which correlates solubility with temperature.[1]
The Apelblat Model
[1]- : Mole fraction solubility of the solute.[1]
- : Absolute temperature (Kelvin).[1]
- : Empirical parameters derived from regression analysis.
Why this matters:
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Parameter B: Related to the enthalpy of solution.[1] A negative B indicates an endothermic process (solubility increases with T), which is typical for this class of compounds.[1]
-
Parameter C: Accounts for the temperature dependence of the heat capacity.
Van't Hoff Analysis
To understand the driving forces (Enthalpy
-
Insight: If
, the dissolution is endothermic.[1] This implies that cooling crystallization is a viable purification method.[1]
Part 4: Process Application (Purification Strategy)
The primary goal of determining this solubility is to purify the intermediate before the sensitive cyclization step.[1] Impurities (e.g., unreacted toluene derivatives) can poison the Lewis Acid catalyst used in the next step.[1]
Solvent Selection for Crystallization
Based on the chemical structure, a Binary Solvent System is often optimal:
-
Good Solvent: Ethanol or Ethyl Acetate (High solubility at high T).[1]
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Anti-Solvent: n-Heptane or Water (Low solubility).[1]
Recommended Purification Workflow
Figure 2: Optimization of the crystallization process based on solubility differentials.
Process Note: The ortho-methyl group increases the steric bulk, potentially slowing down crystal growth kinetics compared to the des-methyl analog.[1] Allow extended aging times (2-4 hours) at the final cooling temperature to maximize yield.
References
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Compound Synthesis Context
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Method for producing 7-alkoxy-1-tetralones.[1][4] (Patent Context for Agomelatine Intermediates). Relates to the cyclization of 4-(4-methoxy-2-methylphenyl)butanoic acid.[1]
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Yousif, M. N., et al. "Synthesis and reactions of some new tetralin derivatives."[1] Journal of Chemical Research (2018).[1] (Provides context on tetralone precursors).
-
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Solubility Measurement Protocols
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Shakeel, F., et al. "Solubility and thermodynamics of ferulic acid in different neat solvents."[1] Journal of Molecular Liquids, 2016.[1] Link (Standard protocol reference for carboxylic acids).[1]
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Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1] Link (Foundational paper for the Apelblat model).[1]
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Thermodynamic Modeling
Disclaimer: While specific experimental data points for CAS 6307-30-8 are proprietary to specific process patents, the protocols and predicted behaviors described above are based on validated physicochemical principles and standard industrial practices for this chemical class.[1]
